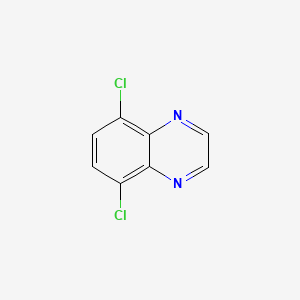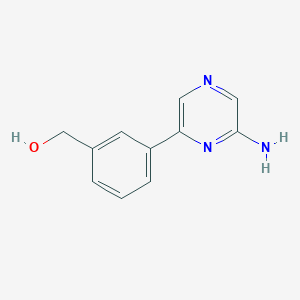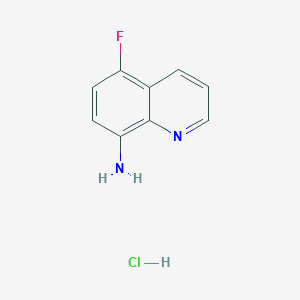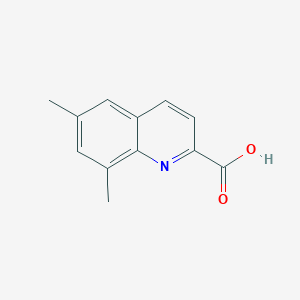
3-Chloro-5-fluoro-2-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Chloro-5-fluoro-2-méthylquinoxaline est un composé hétérocyclique de formule moléculaire C9H6ClFN2 et de masse molaire de 196,61 g/mol Il s'agit d'un dérivé de la quinoxaline, un composé bicyclique constitué de cycles benzène et pyrazine fusionnés
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Chloro-5-fluoro-2-méthylquinoxaline implique généralement la réaction d'anilines substituées appropriées avec des réactifs adaptés. Une méthode courante implique l'acétylation de la 3-chloro-4-fluoroaniline pour former un intermédiaire, qui est ensuite soumis à une nitration et une cyclisation subséquente pour donner le dérivé quinoxaline souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de la 3-Chloro-5-fluoro-2-méthylquinoxaline ne sont pas largement documentées. L'approche générale implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et des principes de chimie verte peut être utilisée pour améliorer l'efficacité et réduire l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Chloro-5-fluoro-2-méthylquinoxaline peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les substituants chloro et fluoro peuvent être remplacés par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour donner différents dérivés.
Réactions de cyclisation : Il peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent le méthylate de sodium, le tert-butylate de potassium et d'autres nucléophiles forts.
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses quinoxalines substituées, tandis que l'oxydation et la réduction peuvent conduire à différents états d'oxydation et à des dérivés fonctionnalisés.
4. Applications de recherche scientifique
La 3-Chloro-5-fluoro-2-méthylquinoxaline a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme brique de construction pour la synthèse de composés pharmaceutiques ayant des activités antifongiques, antibactériennes et antivirales potentielles.
Science des matériaux : Le composé peut être utilisé dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.
Recherche biologique : Il sert de sonde dans des études biochimiques pour étudier les activités enzymatiques et les interactions moléculaires.
Applications industrielles : Le composé est utilisé dans la synthèse de produits agrochimiques et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Chloro-5-fluoro-2-méthylquinoxaline implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, elle peut agir en inhibant des enzymes ou en se liant à des récepteurs, modulant ainsi les voies biologiques. Le mécanisme exact dépend de l'application spécifique et de la structure moléculaire des dérivés formés.
Applications De Recherche Scientifique
3-Chloro-5-fluoro-2-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and antiviral activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-fluoro-2-methylquinoxaline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Chloro-2-méthylquinoxaline
- 5-Fluoro-2-méthylquinoxaline
- 3-Chloro-5-fluoroquinoxaline
Unicité
La 3-Chloro-5-fluoro-2-méthylquinoxaline est unique en raison de la présence de substituants chloro et fluoro, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette combinaison de substituants peut améliorer l'activité biologique du composé et en faire un intermédiaire précieux dans la synthèse de molécules plus complexes.
Propriétés
Formule moléculaire |
C9H6ClFN2 |
|---|---|
Poids moléculaire |
196.61 g/mol |
Nom IUPAC |
3-chloro-5-fluoro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-9(10)13-8-6(11)3-2-4-7(8)12-5/h2-4H,1H3 |
Clé InChI |
JSQKQABDROVBJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C=CC=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine](/img/structure/B11900648.png)





![1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11900705.png)
